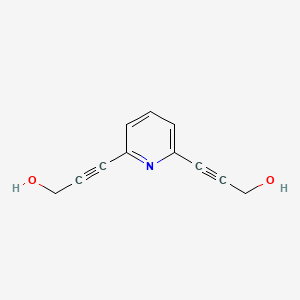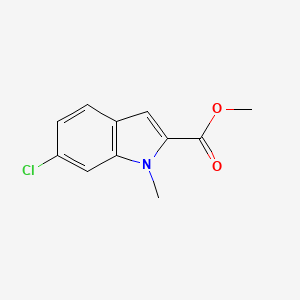
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole
Overview
Description
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole: is a chemical compound belonging to the tetrahydrocarbazole family. Tetrahydrocarbazoles are known for their structural subunit, which is present in many naturally occurring alkaloids and biologically active molecules. This compound is characterized by the presence of a chloromethyl group attached to the tetrahydrocarbazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole typically involves the chloromethylation of 1,2,3,4-tetrahydrocarbazole. One common method is the reaction of 1,2,3,4-tetrahydrocarbazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Carbazole derivatives.
Reduction: Methyl-substituted tetrahydrocarbazoles.
Substitution: Various substituted tetrahydrocarbazole derivatives.
Scientific Research Applications
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Lacks the chloromethyl group but shares the core structure.
3-Methyl-1,2,3,4-tetrahydrocarbazole: Similar structure with a methyl group instead of a chloromethyl group.
3-Bromomethyl-1,2,3,4-tetrahydrocarbazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H14ClN |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14ClN/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8H2 |
InChI Key |
GDPFKHACSCWJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CCl)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)




![2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-](/img/structure/B8631282.png)

![4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid](/img/structure/B8631292.png)

![tert-Butyl ((2R,3S)-7-fluoro-2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8631315.png)

![1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene](/img/structure/B8631330.png)
